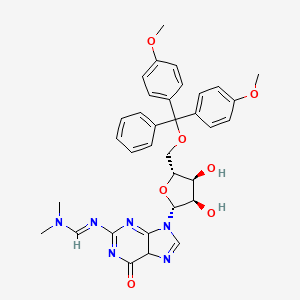

5'-O-DMT-N2-DMF-guanosine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C34H36N6O7 |

|---|---|

Molecular Weight |

640.7 g/mol |

IUPAC Name |

N'-[9-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-6-oxo-5H-purin-2-yl]-N,N-dimethylmethanimidamide |

InChI |

InChI=1S/C34H36N6O7/c1-39(2)19-36-33-37-30-27(31(43)38-33)35-20-40(30)32-29(42)28(41)26(47-32)18-46-34(21-8-6-5-7-9-21,22-10-14-24(44-3)15-11-22)23-12-16-25(45-4)17-13-23/h5-17,19-20,26-29,32,41-42H,18H2,1-4H3/b36-19+/t26-,27?,28-,29-,32-/m1/s1 |

InChI Key |

FWBIVABFLXJWQH-NXKHUQPWSA-N |

Isomeric SMILES |

CN(C)/C=N/C1=NC(=O)C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)O |

Canonical SMILES |

CN(C)C=NC1=NC(=O)C2C(=N1)N(C=N2)C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)O |

Origin of Product |

United States |

Foundational & Exploratory

5'-O-DMT-N2-DMF-guanosine CAS 126922-60-9 properties

The following technical guide is structured to serve as a definitive reference for researchers utilizing 5'-O-DMT-N2-DMF-guanosine (CAS 126922-60-9) .

Based on the CAS registry verification, this molecule is the Ribonucleoside intermediate (RNA precursor), not the 2'-deoxy (DNA) variant.[1][][][4] This distinction is critical for the application logic below, particularly regarding RNA stability and deprotection chemistry.

Strategic Application in High-Fidelity RNA Phosphoramidite Synthesis[1][2][3][4][5]

Executive Summary & Molecular Architecture[1][2][3][4]

In the landscape of oligonucleotide synthesis, This compound represents a pivotal "Fast Deprotection" intermediate.[1][][][4][5] Unlike standard isobutyryl-protected guanosine, which requires prolonged exposure to harsh bases, the Dimethylformamidine (DMF) protecting group on the N2-exocyclic amine allows for rapid removal under mild conditions.[1][][]

For RNA therapeutics and aptamer development, this property is not merely convenient—it is structural salvation .[1] RNA is inherently base-labile; prolonged exposure to hot ammonia (required for isobutyryl removal) increases the risk of 2'-OH attacking the phosphodiester backbone, leading to strand cleavage.[1][][] The DMF group mitigates this by enabling deprotection protocols that preserve full-length RNA integrity.[][][5]

Structural Analysis

The molecule consists of three functional domains, each serving a specific role in the synthetic cycle:

-

5'-O-DMT (Dimethoxytrityl): Acid-labile protection for the 5'-hydroxyl, allowing chain extension monitoring via trityl cation monitoring (orange color).[1][][][4][5]

-

N2-DMF (Dimethylformamidine): Base-labile protection for the guanine exocyclic amine.[][][4][5] It suppresses side reactions (branching) during coupling but cleaves rapidly during final processing.[][]

-

2',3'-Diol (Unprotected): The defining feature of CAS 126922-60-9.[1][][][5] This "raw" intermediate allows researchers to introduce custom 2'-modifications (e.g., TBDMS, TOM, F, or O-Me) before converting the 3'-OH to a phosphoramidite.[1][][]

Physicochemical Profile

The following data consolidates physical properties and handling requirements.

| Property | Specification | Technical Note |

| Appearance | White to off-white foam/powder | Coloration often indicates trityl degradation.[1][][][5] |

| Purity (HPLC) | ≥ 98.0% | Critical to prevent N-1/O-6 side reactions.[1][][][5] |

| Solubility | Acetonitrile (ACN), Dichloromethane (DCM), DMSO | Insoluble in water.[1][] Moisture sensitive.[] |

| Hygroscopicity | High | Must be stored under Argon/Nitrogen.[] |

| Stability | Acid-sensitive (DMT); Base-sensitive (DMF) | Avoid exposure to acetic acid vapors or amine fumes during storage.[1][][][5] |

| Storage | -20°C, Desiccated | Warm to RT before opening to prevent condensation. |

The Mechanistic Advantage: DMF vs. Isobutyryl[1][2][4]

The choice of the DMF protecting group is dictated by the kinetics of deprotection.[][4] The diagram below illustrates the comparative pathways and why DMF is superior for RNA integrity.

Figure 1: Comparative deprotection kinetics. The DMF group enables the use of AMA (Ammonium Hydroxide/Methylamine), significantly reducing thermal exposure compared to Isobutyryl.[1][][]

Mechanistic Insight

The dimethylformamidine group is removed via a nucleophilic attack by ammonia or methylamine on the amidine carbon. Because the formamidine moiety is less sterically hindered and more electron-deficient than the isobutyryl amide, the tetrahedral intermediate forms and collapses much faster.[1][][] This allows the use of AMA (1:1 Ammonium Hydroxide/40% Methylamine) , which can deprotect the guanine base in minutes rather than hours.[1][]

Application Protocol: Downstream Synthesis

Researchers purchasing CAS 126922-60-9 typically intend to synthesize a custom phosphoramidite.[1][][][4][5] The following workflow outlines the conversion of this nucleoside into a synthesis-ready building block.

Workflow Diagram

Figure 2: Conversion workflow from CAS 126922-60-9 to synthesis-ready phosphoramidite.

Critical Experimental Considerations

1. Regioselectivity (Step A)

When protecting the 2'-OH (usually with TBDMS), the 3'-OH competes for the silyl group.[1][][][4]

-

Protocol Tip: Use Silver Nitrate (AgNO3) as a catalyst in Pyridine/THF.[][] The silver ion coordinates with the N7 of guanine and the 5'-oxygen, creating a steric environment that favors 2'-substitution over 3'.[1][][][4][5]

-

Validation: You must separate the 2'-isomer from the 3'-isomer. The 2'-TBDMS isomer typically has a lower Rf value than the 3'-isomer on silica gel (DCM/Methanol systems).[][][4][5]

2. Phosphitylation (Step B)[1][][]

Once the 2'-OH is protected, the 3'-OH is phosphitylated.[1][][][4][5]

-

Reagent: 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite.[1][][][4][5]

-

Hazard: The DMF group is stable here, but the reaction must be strictly anhydrous to prevent hydrolysis of the phosphoramidite back to H-phosphonate or phosphate.[1][][4]

Quality Control & Troubleshooting

Trustworthiness in oligonucleotide synthesis relies on the purity of the starting materials.[][][4]

HPLC Analysis[2][3][4][5][6]

-

Column: C18 Reverse Phase.[][4]

-

Buffer A: 0.1M TEAA (Triethylammonium Acetate), pH 7.0.[1][]

-

Target: Main peak >98%.

-

Common Impurity: Detritylated species (loss of 5'-DMT) appears as a sharp peak earlier in the gradient.[][][4] N2-deprotected species (loss of DMF) appears as a peak with different UV absorbance ratios (check 254nm vs 280nm).

31P NMR (Post-Phosphitylation)

If you convert CAS 126922-60-9 to an amidite:

-

Target Shift: ~148-150 ppm (singlet or doublet of diastereomers).[1][][][4][5]

-

Impurity: Peak at ~15 ppm indicates oxidized P(V) species (hydrolysis).[][] Peak at ~175 ppm indicates H-phosphonate.[1][][][4][5]

Common Failure Mode: "The Gel"

During 2'-protection, reaction mixtures often turn into a viscous gel.[1][][][4]

-

Cause: Coordination of Silver (Ag+) with Guanine N7.[][]

-

Solution: Wash the organic phase extensively with aqueous NaHCO3 and EDTA to chelate and remove silver ions before evaporation.[][4]

References

-

BOC Sciences. this compound Product Specifications. Retrieved from [1][][]

-

Glen Research. Fast Deprotection Chemistry: dmf-dG.[1][][][5] Glen Report 8.[][7]13. Retrieved from [][]

-

Vu, H., et al. (1990).[1][] Fast deprotection of synthetic DNA and RNA.[][6] Tetrahedron Letters.[] (Contextual citation for DMF mechanism).

-

Carl Roth. Nucleotide & Nucleoside Safety Data.[][4] Retrieved from [1][][]

Sources

- 1. 2H-3,9a-Methano-1-benzoxepin, octahydro-2,2,5a,9-tetramethyl-, [3R-(3α,5aα,9α,9aα)]- [webbook.nist.gov]

- 4. glenresearch.com [glenresearch.com]

- 5. 5'-O-DMT Protected Nucleosides Manufacturer | Huaren [huarenscience.com]

- 6. Fast Deprotection [qualitysystems.com.tw]

- 7. glenresearch.com [glenresearch.com]

5'-O-DMT-N2-DMF-guanosine chemical structure and molecular weight

The following technical guide details the chemical structure, molecular weight, and synthetic utility of 5'-O-DMT-N2-DMF-Guanosine , a critical intermediate in oligonucleotide synthesis.

Executive Summary

This compound is a protected ribonucleoside intermediate used primarily in the synthesis of RNA oligonucleotides and analogs.[] It features two key protecting groups: the acid-labile 4,4'-dimethoxytrityl (DMT) group on the 5'-hydroxyl and the base-labile dimethylformamidine (DMF) group on the exocyclic amine (N2) of the guanine base.[]

The DMF protecting group is a "Fast Deprotection" moiety. Unlike the traditional isobutyryl (iBu) group, which requires harsh ammonolysis, the DMF group can be removed under milder conditions or significantly shorter times, reducing the risk of thermal degradation during downstream processing.

Chemical Identity & Properties

Nomenclature and Classification

-

IUPAC Name: N2-[(Dimethylamino)methylene]-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-guanosine[]

-

Abbreviation: DMT-G(dmf)

-

CAS Number: 126922-60-9[][4]

Quantitative Data Table

The following table synthesizes the physicochemical properties of the molecule.

| Property | Value | Notes |

| Molecular Formula | C₃₄H₃₆N₆O₇ | Confirmed for Ribonucleoside (OH at 2' & 3') |

| Molecular Weight | 640.69 g/mol | Average Mass |

| Exact Mass | 640.2645 Da | Monoisotopic |

| Appearance | White to Off-white Foam/Powder | Amorphous solid |

| Solubility | Soluble in Acetonitrile, DCM, Pyridine | Insoluble in Water |

| Purity Standard | ≥ 98% (HPLC) | Critical for oligo synthesis |

Structural Components

The molecule consists of three distinct functional regions:

-

The Core: Guanosine (Guanine base + Ribose sugar).[6]

-

5'-Protection: 4,4'-Dimethoxytrityl (DMT) ether.[] Protects the primary alcohol; removed by acid (TCA/DCA).

-

N2-Protection: Dimethylformamidine (DMF).[][5][7] Protects the exocyclic amine; removed by base (Ammonia/AMA).

Structural Visualization

The following diagram illustrates the connectivity of the this compound molecule, highlighting the orthogonal protecting groups.

Caption: Schematic connectivity of this compound showing orthogonal protection zones.

Synthesis & Manufacturing Protocol

The synthesis of this compound typically follows a two-step "Transient Protection" or sequential protection strategy to ensure regioselectivity.[]

Synthetic Pathway[1][9][10]

-

N2-Protection (Formation of Amidine):

-

Reagents: Guanosine + N,N-Dimethylformamide dimethyl acetal (DMF-DMA).[]

-

Solvent: DMF or Methanol.[]

-

Mechanism: The exocyclic amine (-NH₂) attacks the acetal, releasing methanol and forming the dimethylformamidine (-N=CH-N(CH₃)₂) moiety.[]

-

Why this step first? Guanosine is notoriously insoluble.[] Reaction with DMF-DMA significantly improves solubility in organic solvents (Pyridine/DMF), facilitating the subsequent DMT reaction.[]

-

-

5'-O-Tritylation:

-

Reagents: N2-DMF-Guanosine + 4,4'-Dimethoxytrityl chloride (DMT-Cl).[]

-

Solvent: Anhydrous Pyridine.[]

-

Conditions: Basic conditions (Pyridine acts as solvent and base).

-

Regioselectivity: The primary 5'-hydroxyl is sterically more accessible and reacts faster than the secondary 2'/3'-hydroxyls.[]

-

Workflow Diagram

Caption: Sequential synthesis workflow converting Guanosine to the 5'-DMT-N2-DMF intermediate.

Critical Applications in Drug Development

The "Fast Deprotection" Advantage

In high-throughput oligonucleotide synthesis, the DMF group is superior to the traditional Isobutyryl (iBu) group for Guanosine.

-

iBu-dG: Requires incubation at 55°C–65°C for 4–16 hours in concentrated ammonia.[]

-

DMF-dG/G: Can be deprotected in 1 hour at 65°C or using AMA (Ammonia/Methylamine) in 15 minutes .[]

-

Impact: This reduces the thermal stress on the oligonucleotide, minimizing hydrolysis of delicate modifications (e.g., cyanine dyes, RNA 2'-modifications).

Depurination Resistance

The N2-DMF group is electron-donating.[] This electronic effect stabilizes the N-glycosidic bond between the guanine base and the ribose sugar.[]

-

Mechanism: It prevents protonation at N7 during the acid detritylation steps (TCA treatment), thereby significantly reducing depurination (loss of the base) compared to N2-acyl protected guanosines.[]

Distinction: RNA vs. DNA

Researchers must distinguish between the Ribose and Deoxyribose forms, as they share the "DMF-G" nomenclature in casual conversation.

| Feature | This compound | 5'-O-DMT-N2-DMF-2'-Deoxyguanosine |

| Sugar | Ribose (OH at 2') | Deoxyribose (H at 2') |

| Formula | C₃₄H₃₆N₆O₇ | C₃₄H₃₆N₆O₆ |

| MW | 640.69 | 624.69 |

| Primary Use | RNA Synthesis, 2'-modifications | DNA Synthesis (Primers, Probes) |

References

-

BOC Sciences. this compound Product Data (CAS 126922-60-9).[][4] Retrieved from

-

Carl Roth. this compound Safety and Specification Data. Retrieved from []

-

Glen Research. The Degradation of dG Phosphoramidites in Solution (Technical Report). Retrieved from []

-

BroadPharm. 5'-O-DMT-2'-Deoxyguanosine(DMF)-CE Phosphoramidite Structure. Retrieved from []

-

NIST Chemistry WebBook. Guanine, N2-dimethyl- (Structure Validation).[] Retrieved from []

Sources

- 2. biosynth.com [biosynth.com]

- 3. akonscientific.com [akonscientific.com]

- 4. This compound, 10 g, CAS No. 126922-60-9 | Nucleotides & Nucleosides | Nucleotides & Nucleosides | Biochemicals - Product Expansion | Campaign | Carl ROTH - Austria [carlroth.com]

- 5. DMT-dG(dmf) ホスホロアミダイト ≥99.0% (reversed phase HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. glenresearch.com [glenresearch.com]

A Technical Guide to N2-Protecting Groups for Guanosine: A Comparative Analysis of Dimethylformamidine (DMF) and Isobutyryl (iBu) in Oligonucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic selection of protecting groups for the exocyclic amine of guanosine is a critical determinant of success in solid-phase oligonucleotide synthesis. This in-depth technical guide provides a comprehensive comparison of two commonly employed N2-protecting groups: N,N-dimethylformamidine (DMF) and isobutyryl (iBu). By examining their respective chemical properties, deprotection kinetics, and potential for side reactions, this whitepaper offers field-proven insights to guide researchers in making informed decisions for their specific synthetic needs. We will delve into the causality behind experimental choices, present detailed protocols for deprotection, and provide a quantitative comparison to facilitate the optimization of oligonucleotide synthesis workflows.

Introduction: The Pivotal Role of Guanosine Protection in Oligonucleotide Synthesis

The chemical synthesis of oligonucleotides is a cornerstone of modern molecular biology and drug development, enabling the production of custom DNA and RNA sequences for a myriad of applications, from diagnostics and therapeutics to fundamental research. The phosphoramidite method, the gold standard for this process, relies on a carefully orchestrated series of chemical reactions. A key aspect of this methodology is the transient protection of reactive functional groups on the nucleobases to prevent unwanted side reactions during the sequential addition of nucleotide monomers.

Guanosine, with its exocyclic N2-amino group, presents a unique set of challenges. This amine is nucleophilic and can interfere with the phosphoramidite coupling chemistry. Furthermore, the glycosidic bond of guanosine is susceptible to cleavage under the acidic conditions used for the removal of the 5'-dimethoxytrityl (DMT) group, a phenomenon known as depurination.[1] The choice of the N2-protecting group, therefore, profoundly impacts not only the efficiency of the synthesis but also the purity and integrity of the final oligonucleotide product.

This guide focuses on two of the most widely used N2-protecting groups for guanosine: the labile dimethylformamidine (DMF) group and the more robust isobutyryl (iBu) group. We will explore the nuanced differences between these two protective moieties, providing a detailed analysis of their respective strengths and weaknesses to empower researchers to select the optimal protecting group strategy for their specific applications.

Chemical Structures and Fundamental Properties

The distinct chemical structures of N2-DMF-guanosine and N2-isobutyryl-guanosine underpin their differential behavior in oligonucleotide synthesis.

Figure 1: Chemical structures of N2-DMF-guanosine and N2-isobutyryl-guanosine.

The DMF group is an amidine, which is significantly more labile than the amide linkage of the isobutyryl group. This difference in lability is the primary driver for the distinct deprotection conditions required for each.

A Quantitative Comparison of Deprotection Kinetics

The rate of removal of the N2-protecting group is a critical parameter in oligonucleotide synthesis, particularly when dealing with sensitive modifications or high-throughput applications. The following table summarizes the deprotection times for N2-DMF-guanosine and N2-isobutyryl-guanosine under various standard conditions.

| Deprotection Reagent | Temperature | N2-DMF-Guanosine Deprotection Time | N2-Isobutyryl-Guanosine Deprotection Time |

| Ammonium Hydroxide (conc.) | Room Temperature | ~16 hours[2][3] | ~36 hours[2][3] |

| Ammonium Hydroxide (conc.) | 55°C | ~4 hours[2][3] | ~16 hours[2][3] |

| Ammonium Hydroxide (conc.) | 65°C | ~2 hours[2][3][4] | ~8 hours[2][3] |

| AMA (Ammonium Hydroxide/Methylamine, 1:1) | Room Temperature | ~120 minutes[2][5][6] | ~120 minutes[2][5][6] |

| AMA (Ammonium Hydroxide/Methylamine, 1:1) | 55°C | ~10 minutes[2][5][6] | ~10 minutes[2][5][6] |

| AMA (Ammonium Hydroxide/Methylamine, 1:1) | 65°C | ~5 minutes[2][3][5][6][7] | ~5 minutes[2][5][6] |

| 0.4 M Sodium Hydroxide in Methanol/Water (4:1) | Room Temperature | >72 hours[8] | ~17 hours[8] |

Key Insights from the Data:

-

Ammonium Hydroxide: N2-DMF-guanosine deprotects significantly faster than N2-isobutyryl-guanosine in concentrated ammonium hydroxide at all temperatures.[2][3][4] This makes DMF a superior choice when rapid deprotection is desired.

-

AMA Reagent: The use of AMA dramatically accelerates the deprotection of both protecting groups, with complete removal achieved in as little as 5 minutes at 65°C.[2][3][5][6][7] This "UltraFAST" deprotection is highly advantageous for high-throughput synthesis.

-

Sodium Hydroxide: Interestingly, the trend is reversed with sodium hydroxide, where the DMF group is remarkably resistant to cleavage compared to the isobutyryl group.[8] This highlights the importance of matching the deprotection reagent to the protecting group chemistry.

Deprotection Workflows: A Step-by-Step Guide

The successful deprotection of synthetic oligonucleotides requires careful adherence to established protocols. Below are detailed, step-by-step methodologies for the deprotection of oligonucleotides containing either N2-DMF-guanosine or N2-isobutyryl-guanosine.

Standard Deprotection with Concentrated Ammonium Hydroxide

This is the most traditional method for oligonucleotide deprotection.[9]

Figure 2: Standard deprotection workflow with ammonium hydroxide.

Protocol:

-

Cleavage and Deprotection: Place the solid support containing the synthesized oligonucleotide in a sealed vial. Add fresh, concentrated ammonium hydroxide (typically 1-2 mL for a 1 µmol synthesis).

-

Incubation: Incubate the vial at the desired temperature for the time specified in Table 1. For N2-isobutyryl-guanosine, a longer incubation time or higher temperature is required for complete deprotection.

-

Collection: After incubation, carefully transfer the ammonium hydroxide solution containing the cleaved and deprotected oligonucleotide to a new tube.

-

Evaporation: Dry the oligonucleotide solution using a centrifugal evaporator.

-

Reconstitution: Resuspend the dried oligonucleotide pellet in an appropriate buffer for quantification and downstream applications.

UltraFAST Deprotection with AMA (Ammonium Hydroxide/Methylamine)

This method offers a significant reduction in deprotection time.[2][3][5][6][7]

Figure 3: UltraFAST deprotection workflow with AMA.

Protocol:

-

AMA Reagent Preparation: Prepare the AMA reagent by mixing equal volumes of concentrated ammonium hydroxide and 40% aqueous methylamine. This should be done in a well-ventilated fume hood.

-

Cleavage and Deprotection: Add the freshly prepared AMA reagent to the solid support in a sealed vial.

-

Incubation: Incubate the vial at 65°C for 5-10 minutes.

-

Collection and Evaporation: Follow steps 3-5 as described in the standard ammonium hydroxide protocol.

Important Note: When using AMA for deprotection, it is crucial to use acetyl (Ac) protected dC (N4-acetyl-deoxycytidine) instead of benzoyl (Bz) protected dC. This is to prevent the transamination of cytosine by methylamine, which can lead to the formation of N4-methyl-deoxycytidine.[7]

Mechanistic Considerations and Side Reactions

The choice between DMF and isobutyryl protecting groups also has implications for the potential side reactions that can occur during oligonucleotide synthesis and deprotection.

Depurination

Depurination, the cleavage of the glycosidic bond between the purine base and the deoxyribose sugar, is a significant concern, particularly for adenosine. The electron-donating nature of the DMF protecting group provides a degree of electronic stabilization to the glycosidic bond, thereby offering some protection against acid-catalyzed depurination during the repetitive detritylation steps.[1] While N2-isobutyryl-guanosine is also relatively stable, the additional protection afforded by the DMF group can be advantageous, especially in the synthesis of long oligonucleotides that undergo numerous acid treatments.

Incomplete Deprotection

Incomplete removal of the N2-protecting group is a more significant issue with the more robust isobutyryl group, especially when using milder deprotection conditions or when synthesizing G-rich sequences.[4] Residual protecting groups can interfere with downstream applications such as PCR and sequencing. The lability of the DMF group makes incomplete deprotection less of a concern.

Side Reactions with Other Bases

As mentioned previously, the use of AMA for deprotection necessitates the use of N4-acetyl-dC to avoid a transamination side reaction. This is a critical consideration when opting for the UltraFAST deprotection workflow.

Expert Recommendations and Best Practices

As a Senior Application Scientist, the choice between N2-DMF and N2-isobutyryl guanosine is not a matter of one being universally superior, but rather a strategic decision based on the specific requirements of the synthesis.

-

For the synthesis of sensitive or modified oligonucleotides , where mild deprotection conditions are paramount, N2-DMF-guanosine is the preferred choice . Its lability allows for rapid deprotection at lower temperatures, minimizing the risk of damage to delicate moieties.

-

For high-throughput oligonucleotide synthesis , where speed and efficiency are critical, N2-DMF-guanosine in conjunction with AMA deprotection is the optimal strategy. The "UltraFAST" deprotection protocol significantly reduces turnaround times.

-

For routine synthesis of unmodified DNA oligonucleotides , where robustness and cost-effectiveness are key considerations, N2-isobutyryl-guanosine remains a viable and widely used option . However, it is essential to ensure that the deprotection conditions are sufficiently stringent to achieve complete removal of the isobutyryl group.

-

When synthesizing G-rich sequences , the use of N2-DMF-guanosine is highly recommended to mitigate the risk of incomplete deprotection that can be more prevalent with the isobutyryl group in these contexts.[4]

Conclusion

The selection of the N2-protecting group for guanosine is a critical decision in the design of an oligonucleotide synthesis strategy. N,N-dimethylformamidine (DMF) offers the advantage of rapid and mild deprotection, making it ideal for sensitive and high-throughput applications. In contrast, the isobutyryl (iBu) group provides greater stability but requires more forcing deprotection conditions. By understanding the chemical properties, deprotection kinetics, and potential side reactions associated with each of these protecting groups, researchers can make informed choices to optimize the yield, purity, and integrity of their synthetic oligonucleotides. This guide provides the foundational knowledge and practical protocols to empower scientists in this critical aspect of oligonucleotide chemistry.

References

-

Glen Research. (n.d.). Glen Report 22.18: Deprotection – Volume 4 – Alternatives to Ammonium Hydroxide. Retrieved from [Link]

-

Link Technologies. (n.d.). Fast Deprotection Chemistry. Retrieved from [Link]

-

Glen Research. (n.d.). Deprotection Guide. Retrieved from [Link]

-

Glen Research. (n.d.). Deprotection of methylphosphonate oligonucleotides using a novel one-pot procedure. Retrieved from [Link]

-

Scribd. (n.d.). Deprotection Guide For Oligonucleotide Synthesis. Retrieved from [Link]

-

ResearchGate. (2025). Advanced method for oligonucleotide deprotection. Retrieved from [Link]

-

Glen Research. (n.d.). Deprotection with Sodium Hydroxide. Retrieved from [Link]

-

Glen Research. (n.d.). Glen Report 20.24: Deprotection - Volume 1 - Deprotect to Completion. Retrieved from [Link]

-

Glen Research. (n.d.). In the last five Glen Reports, we have covered several aspects of oligonucleotide deprotection. Retrieved from [Link]

-

Royal Society of Chemistry. (2023). Oligonucleotide synthesis under mild deprotection conditions. Retrieved from [Link]

-

Glen Research. (n.d.). Glen Report 25 Supplement: Deprotection - Volumes 1-5. Retrieved from [Link]

-

ResearchGate. (n.d.). Completeness of the deprotection of oligodeoxyribonucleotides having.... Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N3-Cyano-Ethylthymine. Retrieved from [Link]

-

Oxford Academic. (n.d.). Kinetic Studies on Depurination and Detritylation of CPG-Bound Intermediates During Oligonucleotide Synthesis. Retrieved from [Link]

-

ResearchGate. (2025). Protection of the Guanine Residue During Synthesis of 2?-O-Alkylguanosine Derivatives. Retrieved from [Link]

-

Korean Society of Toxicology. (2025). Depurination of dA and dG Induced by 2-bromopropane at the Physiological Condition. Retrieved from [Link]

-

ResearchGate. (2025). On the rapid deprotection of synthetic oligonucleotides and analogs. Retrieved from [Link]

-

Glen Research. (n.d.). Glen Report 22.19 - Technical Brief - Depurination of DNA During Oligonucleotide Synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Kinetic studies on depurination and detritylation of CPG-bound intermediates during oligonucleotide synthesis. Retrieved from [Link]

Sources

- 1. glenresearch.com [glenresearch.com]

- 2. glenresearch.com [glenresearch.com]

- 3. glenresearch.com [glenresearch.com]

- 4. Fast Deprotection [qualitysystems.com.tw]

- 5. glenresearch.com [glenresearch.com]

- 6. glenresearch.com [glenresearch.com]

- 7. glenresearch.com [glenresearch.com]

- 8. glenresearch.com [glenresearch.com]

- 9. blog.biosearchtech.com [blog.biosearchtech.com]

A-to-Z Guide on the Solubility of 5'-O-DMT-N2-DMF-guanosine in Acetonitrile for Oligonucleotide Synthesis

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 5'-O-DMT-N2-DMF-guanosine in acetonitrile, a critical parameter for researchers and professionals in drug development and oligonucleotide synthesis. We delve into the molecular factors governing this solubility, present qualitative and quantitative data, and offer a detailed, self-validating protocol for its empirical determination. Furthermore, this guide explores the practical implications of solubility in automated synthesis and provides troubleshooting strategies for common challenges.

Introduction: The Critical Role of Solubility in Oligonucleotide Synthesis

The chemical synthesis of oligonucleotides, a cornerstone of modern biotechnology and drug development, relies on the precise, sequential addition of phosphoramidite building blocks to a growing nucleic acid chain.[1] this compound is a crucial one of these building blocks, a protected form of the nucleoside guanosine. Its efficacy in the automated solid-phase synthesis cycle is fundamentally dependent on its ability to completely dissolve in the delivery solvent, which is almost universally anhydrous acetonitrile.[2][3]

Incomplete dissolution can lead to catastrophic failures in the synthesis process, including:

-

Lower Coupling Efficiency: Insoluble particles can clog the fluidic pathways of DNA/RNA synthesizers, preventing the phosphoramidite from reaching the solid support and reacting with the growing oligonucleotide chain.

-

Sequence Deletions: Failure to couple a base results in a final product missing one or more nucleotides, a significant impurity that can be difficult to separate.

-

Inaccurate Dispensing: Undissolved material leads to an incorrect concentration of the phosphoramidite solution, making it impossible to deliver the precise molar excess required for driving the coupling reaction to completion.

Understanding and controlling the solubility of this compound in acetonitrile is, therefore, not a trivial matter but a prerequisite for the successful synthesis of high-quality oligonucleotides.

Physicochemical Properties at a Glance

A clear understanding of the key components is essential. The table below summarizes the relevant properties of the solute and the solvent.

| Compound/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Key Characteristics |

| This compound | C34H36N6O7[] | 640.69[] | A protected nucleoside with bulky, lipophilic protecting groups (DMT and DMF). |

| Acetonitrile | C2H3N | 41.05 | A polar aprotic solvent, ideal for phosphoramidite chemistry due to its ability to dissolve reagents and its low water content.[3] |

The "Why": Molecular Determinants of Solubility

The solubility of this compound in acetonitrile is a direct consequence of its molecular structure, specifically the interplay of its protecting groups with the solvent.

The Role of Protecting Groups

Native nucleosides are notoriously difficult to dissolve in many organic solvents.[5] To overcome this and to prevent unwanted side reactions during synthesis, chemically labile protecting groups are attached to reactive sites on the nucleoside.[6]

-

5'-O-Dimethoxytrityl (DMT) Group: This large, non-polar group is attached to the 5'-hydroxyl position of the sugar.[7] Its primary role is to protect this hydroxyl group during the phosphitylation reaction and subsequent coupling steps. Crucially, the bulky, hydrophobic nature of the DMT group significantly enhances the solubility of the nucleoside in organic solvents like acetonitrile.[8]

-

N2-Dimethylformamidine (DMF) Group: The exocyclic amine of guanine is nucleophilic and must be protected.[6] The DMF group serves this purpose. While less bulky than the DMT group, it replaces a hydrogen-bond-donating amine with a structure that is more compatible with the aprotic nature of acetonitrile, contributing favorably to solubility.

The diagram below illustrates how these protecting groups transform the guanosine nucleoside into a molecule more amenable to dissolution in acetonitrile.

Caption: Influence of protecting groups on guanosine solubility.

Quantitative Solubility Data

While precise solubility values (e.g., mg/mL) are not always readily available in peer-reviewed literature, empirical data from major suppliers and synthesis laboratories indicate that standard DNA phosphoramidites, including this compound, are highly soluble in anhydrous acetonitrile.

| Compound | Solvent | Typical Concentration in Synthesis | Qualitative Solubility |

| This compound | Anhydrous Acetonitrile | 0.1 M to 0.15 M | Freely Soluble |

It's standard practice to prepare solutions at concentrations around 0.1 M for use on automated synthesizers.[9] The fact that these solutions are stable and do not precipitate indicates that the solubility limit is well above this working concentration under standard laboratory conditions (room temperature, anhydrous solvent). However, some modified or more lipophilic phosphoramidites may exhibit lower solubility.[2][10]

Experimental Protocol: A Self-Validating Method for Solubility Determination

This protocol provides a reliable, step-by-step method to prepare a phosphoramidite solution and validate its solubility for use in synthesis.

Materials and Equipment:

-

This compound (or its phosphoramidite derivative)

-

Inert gas (Argon or Nitrogen)

-

Septum-sealed vial appropriate for the synthesizer

-

Syringes and needles

-

Vortex mixer and/or sonicator

Workflow:

The following flowchart outlines the key steps in the protocol.

Sources

- 1. utupub.fi [utupub.fi]

- 2. trilinkbiotech.com [trilinkbiotech.com]

- 3. tandfonline.com [tandfonline.com]

- 5. royalsocietypublishing.org [royalsocietypublishing.org]

- 6. journalirjpac.com [journalirjpac.com]

- 7. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 8. researchgate.net [researchgate.net]

- 9. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 10. glenresearch.com [glenresearch.com]

- 11. EP1119578B1 - Improved process for oligonucleotide synthesis - Google Patents [patents.google.com]

Introduction: The Central Role of Protected Nucleosides in RNA Synthesis

An In-Depth Technical Guide to the Applications of 5'-O-DMT-N2-DMF-rG Nucleoside Analog in Oligonucleotide Synthesis

The chemical synthesis of RNA oligonucleotides is a cornerstone of modern molecular biology, enabling the development of novel therapeutics, diagnostics, and research tools. At the heart of this technology lies the use of precisely engineered nucleoside analogs, designed for controlled, sequential incorporation into a growing oligonucleotide chain. The 5'-O-DMT-N2-DMF-rG phosphoramidite is a critical building block for the incorporation of guanosine into synthetic RNA. This guide provides a comprehensive technical overview of its structure, the rationale behind its design, and its application in solid-phase RNA synthesis, with a focus on practical insights for researchers and drug development professionals.

The successful synthesis of RNA hinges on the strategic use of orthogonal protecting groups. These chemical modifications temporarily block reactive sites on the nucleoside, preventing unwanted side reactions during the synthesis cycle. The 5'-O-DMT-N2-DMF-rG analog is a testament to this strategy, featuring three key protective moieties: a 5'-O-Dimethoxytrityl (DMT) group, an N2-Dimethylformamidine (DMF) group, and a 3'-phosphoramidite group with a cyanoethyl protecting group. Each of these plays a crucial role in the efficiency and fidelity of RNA synthesis.

Molecular Architecture and the Rationale for Protecting Group Selection

The efficacy of 5'-O-DMT-N2-DMF-rG phosphoramidite stems from the distinct properties of its protecting groups, each designed for stability under certain conditions and lability under others.

-

5'-O-Dimethoxytrityl (DMT) Group: This acid-labile group protects the 5'-hydroxyl of the ribose sugar. Its bulkiness also prevents polymerization of the nucleoside during the initial functionalization of the solid support.[1][2] The DMT group is removed at the beginning of each synthesis cycle by a brief treatment with a mild acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent like dichloromethane.[3] The resulting DMT cation is brightly colored, allowing for real-time spectrophotometric monitoring of coupling efficiency.[1]

-

N2-Dimethylformamidine (DMF) Group: The exocyclic amine of guanine is a nucleophilic site that must be protected to prevent side reactions during synthesis. The DMF group is a base-labile protecting group that effectively shields this amine.[4] The choice of DMF over other protecting groups, such as isobutyryl (iBu), is often dictated by its deprotection kinetics. DMF is readily removed under milder basic conditions, which is particularly advantageous when the synthesized oligonucleotide contains other base-sensitive modifications.[5] For instance, the use of a monomer set including dmf-dG allows for faster deprotection with reagents like aqueous ammonia/methylamine (AMA).[3]

-

3'-CE Phosphoramidite Group: The 3'-hydroxyl group is modified into a phosphoramidite, the reactive moiety that enables the formation of the phosphodiester backbone. The diisopropylamino group provides a balance of stability during storage and rapid activation by a weak acid, such as tetrazole or a derivative, during the coupling step.[6][7] The phosphorus atom is further protected by a β-cyanoethyl group, which is stable throughout the synthesis cycle but can be cleanly removed by β-elimination during the final deprotection step with a strong base.[4]

The Solid-Phase RNA Synthesis Cycle: A Step-by-Step Workflow

The synthesis of RNA oligonucleotides using 5'-O-DMT-N2-DMF-rG phosphoramidite is an automated, cyclical process performed on a solid support, typically controlled pore glass (CPG).[7] Each cycle results in the addition of a single nucleotide to the growing chain and can be broken down into four key steps: deblocking (detritylation), coupling, capping, and oxidation.[3][6]

Caption: The four-step solid-phase RNA synthesis cycle.

Experimental Protocol: Automated Solid-Phase RNA Synthesis

This protocol outlines the synthesis of a model RNA oligonucleotide on a 1 µmol scale using an automated DNA/RNA synthesizer.

1. Reagent Preparation:

-

Phosphoramidites: Dissolve 5'-O-DMT-N2-DMF-rG and other required phosphoramidites in anhydrous acetonitrile to a final concentration of 0.1 M.

-

Activator: Prepare a 0.25 M solution of 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile.

-

Deblocking Solution: 3% Trichloroacetic acid (TCA) in dichloromethane (DCM).[3]

-

Capping Solutions:

-

Cap A: Acetic anhydride/Pyridine/THF (1:1:8 v/v/v).

-

Cap B: 16% N-Methylimidazole in THF.

-

-

Oxidizing Solution: 0.02 M Iodine in THF/Pyridine/Water.

-

Washing Solution: Anhydrous acetonitrile.

2. Synthesis Cycle Parameters:

| Step | Reagent | Duration |

| 1. Deblocking | 3% TCA in DCM | 60 seconds |

| 2. Washing | Anhydrous Acetonitrile | 5 x 30 seconds |

| 3. Coupling | 0.1 M Phosphoramidite + 0.25 M ETT | 5 minutes |

| 4. Washing | Anhydrous Acetonitrile | 5 x 30 seconds |

| 5. Capping | Cap A + Cap B | 30 seconds |

| 6. Washing | Anhydrous Acetonitrile | 5 x 30 seconds |

| 7. Oxidation | 0.02 M Iodine solution | 45 seconds |

| 8. Washing | Anhydrous Acetonitrile | 5 x 30 seconds |

3. Post-Synthesis Processing:

-

Upon completion of the synthesis, the column containing the solid support with the full-length oligonucleotide is removed from the synthesizer.

-

The support is dried with a stream of argon.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The phosphoramidite chemistry is extremely sensitive to moisture. All reagents and solvents must be anhydrous to prevent the hydrolysis of phosphoramidites and to ensure high coupling efficiencies.[8]

-

Activator Choice: ETT is a commonly used activator that provides a good balance between reaction speed and stability.

-

Extended Coupling Time for RNA: RNA phosphoramidites are bulkier than their DNA counterparts due to the 2'-hydroxyl protecting group, which can lead to steric hindrance. Therefore, a longer coupling time is often required to achieve high coupling efficiencies.

Deprotection and Purification: Isolating the Final Product

Once the synthesis is complete, the oligonucleotide must be cleaved from the solid support and all protecting groups must be removed. This is a critical step that can significantly impact the yield and purity of the final product.

Experimental Protocol: Cleavage and Deprotection

1. Cleavage from Solid Support and Base Deprotection:

-

Transfer the CPG support from the synthesis column to a 2 mL screw-cap vial.

-

Add 1 mL of a 1:1 (v/v) solution of aqueous ammonium hydroxide (28-30%) and methylamine (AMA).

-

Incubate the vial at 65°C for 15 minutes. This step cleaves the oligonucleotide from the support and removes the cyanoethyl phosphate protecting groups and the base protecting groups, including the N2-DMF on guanosine.

-

Cool the vial on ice and centrifuge to pellet the CPG.

-

Carefully transfer the supernatant containing the oligonucleotide to a new tube.

2. 2'-Hydroxyl Deprotection (if applicable):

-

If a 2'-O-TBDMS protecting group is used, it must be removed with a fluoride-containing reagent.

-

Evaporate the AMA solution to dryness.

-

Resuspend the pellet in 250 µL of triethylamine trihydrofluoride (TEA·3HF).

-

Incubate at 65°C for 2.5 hours.

-

Quench the reaction by adding an appropriate buffer.

Rationale for Deprotection Strategy:

-

The use of AMA at an elevated temperature allows for rapid and efficient removal of the DMF and other base-protecting groups.[3] This is often preferred over longer incubations with ammonium hydroxide alone, especially for high-throughput applications.

Purification of the Final Oligonucleotide

Crude synthetic oligonucleotides contain the full-length product as well as shorter "failure sequences" resulting from incomplete coupling at some steps.[2] Purification is therefore necessary for most applications.

Recommended Purification Method: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) IP-RP-HPLC is a powerful technique for purifying RNA oligonucleotides, offering high resolution and compatibility with mass spectrometry.[9]

Protocol:

-

Column: A C18 stationary phase column.

-

Mobile Phase A: 100 mM Triethylammonium acetate (TEAA) in water, pH 7.0.

-

Mobile Phase B: 100 mM TEAA in 50% acetonitrile.

-

Gradient: A linear gradient from 5% to 50% Mobile Phase B over 30 minutes.

-

Detection: UV absorbance at 260 nm.

-

Fraction Collection: Collect the major peak corresponding to the full-length product.

-

Desalting: The collected fractions are desalted using a size-exclusion cartridge or by ethanol precipitation to remove the TEAA buffer.

Quality Control and Quantitative Analysis

Rigorous quality control is essential to validate the identity and purity of the synthesized RNA.

1. Yield Determination:

-

The yield of the crude oligonucleotide is determined by measuring the UV absorbance at 260 nm (A260) of a diluted aliquot. The concentration is calculated using the Beer-Lambert law and the sequence-specific extinction coefficient.

2. Purity and Identity Verification:

| Technique | Purpose | Expected Outcome |

| Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) | Assess purity and quantify full-length product | A major peak corresponding to the full-length oligonucleotide, with purity typically >85% after purification. |

| Capillary Electrophoresis (CE) | High-resolution separation for purity assessment | A sharp peak for the full-length product. CE can often resolve n-1 and n+1 impurities.[10] |

| Mass Spectrometry (ESI-MS) | Confirm the molecular weight of the final product | The measured mass should match the calculated theoretical mass of the desired RNA sequence. |

Expected Yield and Purity: The overall yield of a synthetic oligonucleotide is highly dependent on the coupling efficiency at each step.

| Oligonucleotide Length | Average Coupling Efficiency | Theoretical Yield of Full-Length Product | Typical Final Yield (post-purification) |

| 21-mer | 99.5% | 90.5% | 10-20% |

| 21-mer | 99.0% | 81.8% | 5-15% |

| 50-mer | 99.5% | 77.8% | <10% |

| 50-mer | 99.0% | 61.0% | <5% |

Applications in Research and Drug Development

The ability to synthesize high-quality RNA oligonucleotides using building blocks like 5'-O-DMT-N2-DMF-rG is critical for several cutting-edge applications.

1. RNA Interference (RNAi) and siRNA Synthesis: Small interfering RNAs (siRNAs) are short, double-stranded RNA molecules that can induce sequence-specific gene silencing.[11] The chemical synthesis of siRNAs allows for the incorporation of modifications that enhance stability, reduce off-target effects, and improve delivery. The 5'-O-DMT-N2-DMF-rG phosphoramidite is a standard reagent for the synthesis of the guanosine-containing strands of siRNA molecules.[12]

Caption: Workflow for siRNA synthesis and application.

2. Synthesis of RNA Aptamers and Ribozymes: Aptamers are structured single-stranded oligonucleotides that can bind to specific targets with high affinity and specificity. Ribozymes are RNA molecules with catalytic activity. The chemical synthesis of these molecules allows for the incorporation of modified nucleosides to enhance their stability and function.

3. Development of Antisense Oligonucleotides: Antisense oligonucleotides are single-stranded nucleic acids that can modulate gene expression by binding to a target mRNA. The use of modified guanosine analogs can be crucial in the design of next-generation antisense therapies.

Troubleshooting Guide for Solid-Phase RNA Synthesis

| Problem | Possible Cause(s) | Recommended Solution(s) |

| Low Coupling Efficiency (as indicated by low trityl signal) | 1. Moisture in reagents or lines.2. Degraded phosphoramidites.3. Inefficient activator.4. Clogged lines. | 1. Replace all reagents with fresh, anhydrous stocks. Purge lines with dry argon.2. Use freshly dissolved phosphoramidites.3. Ensure activator is fresh and at the correct concentration.4. Check for and clear any blockages in the fluidics system. |

| Low Final Yield of Full-Length Product | 1. Consistently low coupling efficiency.2. Incomplete deprotection.3. Loss of product during purification/desalting. | 1. Optimize synthesis cycle parameters, particularly coupling time.2. Ensure deprotection reagents and conditions (time, temperature) are appropriate for all protecting groups.3. Optimize purification gradient and fraction collection. Ensure proper desalting procedures. |

| Presence of n+1 Species in Mass Spectrometry | 1. Inadvertent removal of the 5'-DMT group from the phosphoramidite monomer by the acidic activator, leading to dimer formation and incorporation. | 1. Use a less acidic activator if the problem persists, especially for long syntheses. |

| Incomplete Deprotection of N2-DMF Group | 1. Insufficient deprotection time or temperature.2. Degraded deprotection reagent (e.g., old AMA). | 1. Increase incubation time or temperature within recommended limits.2. Prepare fresh AMA solution. |

Conclusion

The 5'-O-DMT-N2-DMF-rG nucleoside analog is a highly refined and indispensable tool for the chemical synthesis of RNA. Its carefully designed protecting groups enable efficient and high-fidelity incorporation of guanosine into oligonucleotides using automated solid-phase synthesis. A thorough understanding of the underlying chemistry, from the synthesis cycle to deprotection and purification, is paramount for researchers and drug developers aiming to produce high-quality RNA for a wide range of applications, from basic research to the development of next-generation RNA therapeutics. By following optimized protocols and implementing rigorous quality control measures, the full potential of this versatile building block can be realized.

References

- Abeydeera, N. D., et al. (2016). "Structural basis for protein-RNA recognition in a G-quadruplex-binding protein." Structure, 24(3), 409-420.

- Alfa Chemistry. (n.d.). "Comprehensive Guide to Dimer Phosphoramidites in RNA Synthesis.

- Andrus, A. (1995). "Oligonucleotide purification and analysis by reversed-phase HPLC." Current Protocols in Nucleic Acid Chemistry, 10.5.1-10.5.18.

- Biosearch Technologies. (n.d.). "Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites.

- Agilent Technologies. (2021). "Purification of Single-Stranded RNA Oligonucleotides Using High-Performance Liquid Chromatography.

- BenchChem. (n.d.). "A Technical Guide to the Core Principles of Solid-Phase RNA Synthesis.

-

Wikipedia. (n.d.). "Oligonucleotide synthesis." Retrieved from [Link]

-

ATDBio Ltd. (n.d.). "Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis." Retrieved from [Link]

- Biotage. (n.d.). "Solid Phase Oligonucleotide Synthesis.

- TriLink BioTechnologies. (n.d.). "Understanding Oligonucleotide Synthetic Yields.

- BroadPharm. (n.d.). "5'-O-DMT-2'-Deoxyguanosine(DMF)-CE Phosphoramidite.

- Jud, L., & Micura, R. (2017). "An Unconventional Acid-Labile Nucleobase Protection Concept for Guanosine Phosphoramidites in RNA Solid-Phase Synthesis." Chemistry, 23(14), 3406-3413.

- Ausserer, W. A., & Biros, M. (1995). "Analysis and purification of synthetic nucleic acids using HPLC." Current Protocols in Nucleic Acid Chemistry, 10.4.1-10.4.23.

- TriLink BioTechnologies. (n.d.). "Troubleshooting the Synthesis of Modified Oligonucleotides.

- Glen Research. (n.d.). "Glen Report 8.13: New Protecting Groups for DNA, RNA and 2'-OMe-RNA Monomers.

- Grotli, M., et al. (1997). "Protection of the Guanine Residue During Synthesis of 2'-O-Alkylguanosine Derivatives." Journal of Organic Chemistry, 62(24), 8343-8350.

- Whitehead, K. A., et al. (2021). "Therapeutic siRNA: State-of-the-Art and Future Perspectives." Pharmaceuticals, 14(9), 841.

- Abdu, K. (2016). "Nucleophilic Groups Protection of Phosphoramidite for DNA Synthesis." International Research Journal of Pure and Applied Chemistry, 13(2), 1-7.

- LGC Biosearch Technologies. (n.d.). "Synthesizer common question and troubleshooting.

- Integrated DNA Technologies. (n.d.). "RNA Oligos.

- Glen Research. (n.d.). "Glen Report 21.2: TECHNICAL BRIEF – Synthesis of Long Oligonucleotides.

- YMC America. (n.d.). "Analysis and Purification of Oligonucleotides by Anion Exchange and Ion-Pairing Reversed Phase Chromatography.

- Zhang, L., et al. (2023). "Comprehensive Review of Small Interfering RNAs (siRNAs)." International Journal of Nanomedicine, 18, 7439-7471.

- Acevedo, A. (2025). "Optimizing mRNA Analysis Using Capillary Electrophoresis.

- Hongene. (n.d.). "DMT-2'-O-TBDMS-G(dmf)-CE-Phosphoramidite.

- Kim, Y. K., & Kim, K. K. (2023). "Real-time monitoring strategies for optimization of in vitro transcription and quality control of RNA." Frontiers in Bioengineering and Biotechnology, 11, 1269384.

- Integrated DNA Technologies. (n.d.). "Oligonucleotide Yield, Resuspension, and Storage.

- MilliporeSigma. (n.d.). "Determining RNA integrity and purity by Capillary Gel Electrophoresis.

- Weng, Y., et al. (2019). "The growth of siRNA-based therapeutics: updated clinical studies." Signal Transduction and Targeted Therapy, 4, 1-5.

- Micura, R. (2021). "Innovative 2′-O-Imino-2-propanoate-Protecting Group for Effective Solid-Phase Synthesis and 2′-O-Deprotection of RNA Sequences." The Journal of Organic Chemistry, 86(6), 4537-4555.

- Eurogentec. (n.d.). "Frequently asked questions - Oligonucleotides.

- GenScript. (2025). "Optimized Conjugation Solution for Precise Extrahepatic Delivery of Small Nucleic Acid Drug." YouTube.

- Pon, R. T. (1993). "Necessary protection of the O6-position of guanine during the solid phase synthesis of oligonucleotides by the phosphoramidite approach." Tetrahedron Letters, 34(1), 1-4.

- D'Atri, V. (n.d.). "Introduction to Therapeutic Oligonucleotides.

- Bachem. (n.d.). "Novel approaches in MS characterization of highly modified synthetic RNA.

- Kurreck, J. (2025). "Automation of RNA-Seq Sample Preparation and Miniaturized Parallel Bioreactors Enable High-Throughput Differential Gene Expression Studies." bioRxiv.

- Pharmaceutical Technology. (2023). "Marrying RNA and Mass Spectrometry." Pharmaceutical Technology, 47(4).

- Micura, R. (2017). "An Unconventional Acid-Labile Nucleobase Protection Concept for Guanosine Phosphoramidites in RNA Solid-Phase Synthesis." Chemistry, 23(14), 3406-3413.

- Sierzchala, A. B., et al. (2003). "Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach." Current Protocols in Nucleic Acid Chemistry, 4.16.1-4.16.18.

- Dowdy, S. F. (n.d.). "Ongoing Clinical Trials of Nonviral siRNA Therapeutics.

- Biosynth. (n.d.). "2'-Deoxy-N2-DMF-5'-O-DMT-guanosine 3'-CE phosphoramidite.

- Thermo Fisher Scientific. (n.d.). "Oligonucleotide Purification Methods for Your Research.

- Hongene. (n.d.). "Phosphoramidites.

- Creative Biogene. (n.d.). "DMT-2'-O-NMA-5-Me-U-3'-CE-Phosphoramidite.

Sources

- 1. atdbio.com [atdbio.com]

- 2. biotage.com [biotage.com]

- 3. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 4. journalirjpac.com [journalirjpac.com]

- 5. gene-quantification.de [gene-quantification.de]

- 6. alfachemic.com [alfachemic.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. glenresearch.com [glenresearch.com]

- 9. agilent.com [agilent.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Therapeutic siRNA: State-of-the-Art and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dovepress.com [dovepress.com]

Technical Guide: The Strategic Implementation of Dimethylformamidine (DMF) Protection on Guanosine

Executive Summary

In high-fidelity oligonucleotide synthesis, the protection of the exocyclic amino group of guanosine is a critical variable. While isobutyryl (iBu) protection has historically served as the industry standard, it imposes kinetic limitations during the deprotection phase. This guide analyzes the N2-dimethylformamidine (DMF) protecting group as a superior alternative for high-throughput and chemically sensitive applications.

The DMF moiety transforms the guanosine workflow by enabling "Ultra-Fast" and "Ultra-Mild" deprotection strategies. By shifting the rate-limiting step of cleavage, DMF-dG allows researchers to preserve labile modifications (e.g., cyanine dyes, RNA bases) that would otherwise degrade under the harsh ammonolysis required for iBu-dG.

Part 1: The Chemistry of N2-Protection

Structural Mechanics

Guanosine is chemically unique among DNA bases due to the high nucleophilicity of its N2 exocyclic amine and the acidity of the N1 proton. Without protection, the N2 amine is susceptible to N-acylation (branching) during the coupling step.

-

Traditional Approach (iBu): Uses an amide linkage. This bond is robust but requires harsh nucleophilic attack (concentrated

at 55°C for 16+ hours) to cleave. -

DMF Approach: Utilizes an amidine linkage (

). The amidine functionality is significantly more labile to nucleophiles (ammonia or methylamine) due to resonance stabilization of the leaving group structure.

Deprotection Mechanism

The cleavage of the DMF group proceeds via a nucleophilic attack on the amidine carbon.

-

Nucleophilic Attack: The nitrogen of the deprotection reagent (Ammonia or Methylamine) attacks the electrophilic carbon of the formamidine group.

-

Tetrahedral Intermediate: A transient intermediate forms.

-

Collapse & Release: The intermediate collapses, releasing the exocyclic amine of the guanine and dimethylformamide (or the corresponding transaminated byproduct).

Part 2: Comparative Advantages (DMF vs. iBu)

The choice between DMF and iBu is not merely a preference; it is a strategic decision based on the required "thermal budget" of the oligonucleotide.

Kinetics of Deprotection

The primary advantage of DMF-dG is kinetic. It lowers the activation energy required for cleavage, allowing for milder reagents or lower temperatures.

Table 1: Comparative Deprotection Kinetics

| Feature | Isobutyryl-dG (iBu) | Dimethylformamidine-dG (DMF) |

| Reagent | Conc. | Conc.[1] |

| Condition | 55°C, 16–18 hours | 55°C, 1–2 hours |

| Reagent | AMA (1:1 | AMA (1:1 |

| Condition | Not Recommended (Slow) | 65°C, 5–10 mins (Ultra-Fast) |

| Primary Risk | Thermal degradation of modifications | Solution stability of amidite (See Sec 5) |

The "Ultra-Mild" Enabler

Many modern applications require fluorophores (e.g., TAMRA, Cy5, HEX) or quenchers (BHQ) that are unstable at 55°C in ammonia for extended periods.

-

Problem: iBu-dG forces a 16-hour heat step, often destroying 20–50% of sensitive dyes.

-

Solution: DMF-dG allows deprotection at Room Temperature (with AMA) or short duration heat, preserving the spectral integrity of the dye.

Part 3: Strategic Workflows & Diagrams

The "Fast" Deprotection Ecosystem

Implementing DMF-dG requires a holistic change to the monomer set. You cannot simply swap dG; you must ensure the dC protection is compatible with the deprotection reagent.

Critical Rule: If using AMA (for speed), you MUST use Acetyl-dC (Ac-dC) .

-

Reasoning: Benzoyl-dC (Bz-dC) is susceptible to transamidation by methylamine (in AMA), converting Cytosine to

-methyl-Cytosine (a mutation). Ac-dC hydrolyzes instantly, avoiding this side reaction.

Visualization of the Workflow

Figure 1: Decision tree for selecting Guanosine protection based on downstream sensitivity requirements.

Part 4: Experimental Protocol

Synthesis Parameters[2][3][4][5]

-

Concentration: 0.1 M in anhydrous Acetonitrile (ACN).

-

Coupling Time: Standard coupling times (e.g., 25–30s for 1 µmol scale) are effective. No extension is required for DMF-dG compared to iBu-dG.

-

Oxidation: Standard Iodine/Water/Pyridine.

-

Capping: Standard Acetic Anhydride/N-Methylimidazole.

Deprotection Protocol (The "AMA" Method)

This protocol assumes the use of DMF-dG and Ac-dC .

-

Cleavage:

-

Remove the column from the synthesizer.

-

Add 1.0 mL of AMA (Ammonium Hydroxide / 40% Aqueous Methylamine, 1:1 v/v) to the column via syringe.

-

Incubate for 5 minutes at Room Temperature (RT) to cleave the oligo from the support.

-

-

Elution:

-

Push the solution into a screw-cap vial.

-

Rinse the support with an additional 1.0 mL of AMA.

-

-

Deprotection (Base Removal):

-

Option A (Maximum Speed): Heat the sealed vial at 65°C for 10 minutes .

-

Option B (Maximum Mildness): Incubate at Room Temperature for 2 hours .

-

-

Workup:

-

Cool the vial (if heated).

-

Evaporate to dryness using a speed-vac. (Note: Methylamine is more volatile than ammonia, facilitating faster drying).

-

Part 5: Troubleshooting & Stability (Self-Validating Systems)

Solution Stability (The Trade-off)

While DMF-dG allows fast deprotection, the phosphoramidite itself is slightly less stable in solution than iBu-dG.

-

Observation: Formation of H-phosphonate or degradation precipitates in the bottle after 3–4 days on the synthesizer.

-

Corrective Action:

-

Do not leave DMF-dG dissolved on the instrument for >48 hours if high coupling efficiency (>99%) is critical.

-

Use molecular sieves (3Å) in the amidite bottle to scavenge trace water.

-

Diagnostic Verification

How do you verify the DMF group is gone?

-

HPLC: DMF-dG is more hydrophobic than dG. An incomplete deprotection will result in a peak with a higher retention time (RP-HPLC).

-

Mass Spectrometry (ESI):

-

Look for the parent mass + mass of DMF protection.

-

Note: In AMA deprotection, if Ac-dC was not used (and Bz-dC was used by mistake), look for +14 Da mass shifts (Methylation of Cytosine).

-

References

-

Glen Research. (n.d.).[2] Deprotection - Fast and Ultra-Mild Chemistry.[1] Retrieved from [Link]

- Reddy, M. P., Hanna, N. B., & Farooqui, F. (1994). Fast cleavage and deprotection of oligonucleotides. Tetrahedron Letters, 35(25), 4311-4314.

- Vu, H., et al. (1990). Fast deprotection of synthetic DNA. Tetrahedron Letters, 31(50), 7269-7272.

-

Glen Research. (n.d.).[2] dmf-dG-5'-CE Phosphoramidite Product Page. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Safe Handling of 5'-O-DMT-N2-DMF-guanosine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety considerations and handling procedures for 5'-O-DMT-N2-DMF-guanosine, a critical reagent in oligonucleotide synthesis and various biomedical research applications. As a Senior Application Scientist, the following information is synthesized from established safety protocols for analogous chemical compounds and general laboratory best practices, providing a robust framework for risk mitigation in the absence of a specific, detailed Safety Data Sheet (SDS) for this exact molecule.

Understanding the Compound: A Risk-Based Perspective

This compound is a protected nucleoside, a fundamental building block in the chemical synthesis of DNA and RNA. Its structure comprises three key components, each contributing to its chemical properties and potential hazards:

-

Guanosine Core: A naturally occurring nucleoside, which in its pure form, has low toxicity. However, its derivatives, particularly those used in therapeutics, can have significant biological activity.

-

5'-O-Dimethoxytrityl (DMT) Group: A bulky protecting group for the 5'-hydroxyl function. The DMT group is notably labile under acidic conditions, a crucial aspect of its utility in synthesis, but also a factor in its handling and storage.[1] Its removal is a key step in oligonucleotide synthesis.[1]

-

N2-Dimethylformamidinyl (DMF) Group: A protecting group for the exocyclic amine of guanine. The hazards associated with this group are primarily linked to the potential for release of dimethylformamide, a substance with known health risks.

Given that this compound is a modified nucleoside analog, it is prudent to handle it as a potentially bioactive and hazardous substance. Some sources suggest that it may cause damage to health, including irritation to the eyes, skin, or respiratory organs, and could be fatal in larger quantities.[2]

Hazard Identification and Risk Assessment

A thorough risk assessment is paramount before handling this compound. The primary hazards are associated with its potential toxicity and the reactivity of its protecting groups.

Potential Health Effects:

-

Inhalation: As a solid, inhalation of dust particles may cause respiratory tract irritation.

-

Skin and Eye Contact: May cause skin and eye irritation upon direct contact.[2] Prolonged exposure could lead to more severe effects.

-

Ingestion: While not a primary route of occupational exposure, ingestion could be harmful.

-

Long-term Exposure: Due to the DMF moiety, there is a potential for long-term health effects associated with dimethylformamide, which is known to be a liver and developmental toxin.[3][4]

Chemical Hazards:

-

Acid Sensitivity: The DMT group is readily cleaved by even mild acidic conditions, which can affect the integrity of the compound if not stored and handled properly.[1]

-

Incompatibility: While specific incompatibility data for this compound is scarce, it is advisable to avoid strong oxidizing agents and strong acids. The DMF group may be incompatible with a variety of substances including acids, bases, and halogenated reagents.[5]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to containment, combining engineering controls and appropriate PPE, is essential for minimizing exposure.

Engineering Controls:

-

Ventilation: All handling of solid this compound should be conducted in a well-ventilated laboratory. For weighing and aliquoting, a chemical fume hood or a powder containment hood is strongly recommended to prevent inhalation of fine particulates.

-

Segregated Work Area: Designate a specific area for handling this and other potentially hazardous nucleoside analogs to prevent cross-contamination.

Personal Protective Equipment (PPE):

A comprehensive PPE strategy is the final and critical barrier between the researcher and the chemical.

| PPE Category | Specification | Rationale |

| Hand Protection | Double-gloving with nitrile gloves is recommended.[6] | Provides robust protection against incidental skin contact. The outer glove can be removed immediately in case of contamination. |

| Eye Protection | Chemical safety goggles should be worn at all times.[7] | Protects against splashes and airborne particles. |

| Body Protection | A lab coat with long sleeves and tight cuffs is mandatory.[2][8] | Prevents contamination of personal clothing. |

| Respiratory Protection | For procedures that may generate significant dust, a NIOSH-approved respirator (e.g., N95) should be considered as part of a comprehensive respiratory protection program.[9] | Minimizes the risk of inhaling fine particles. |

Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is fundamental to ensuring laboratory safety and maintaining the integrity of the compound.

Storage:

-

Temperature: Store in a cool, dry place, typically between +2°C and +8°C, as recommended by suppliers.

-

Atmosphere: Protect from moisture and light.

-

Segregation: Store away from acids and oxidizing agents.

Handling Workflow:

The following diagram outlines a self-validating workflow for the safe handling of this compound.

Caption: Safe handling workflow for this compound.

Emergency Procedures

Preparedness for accidental exposure is a critical component of a comprehensive safety plan.

First-Aid Measures:

-

Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[10] Remove contaminated clothing.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[10] Seek medical attention.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

-

Ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.

Spill Response:

-

Evacuate: Clear the immediate area of all personnel.

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Contain: For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal. For liquid spills, absorb with an inert material and place in a sealed container.

-

Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

-

Dispose: Treat all spill cleanup materials as hazardous waste.

Waste Disposal

All waste containing this compound, including empty containers, unused material, and contaminated labware, should be treated as hazardous chemical waste.

-

Solid Waste: Collect in a designated, labeled, and sealed container.

-

Liquid Waste: Collect in a compatible, labeled, and sealed waste container. Do not mix with incompatible waste streams.

-

Disposal Route: All waste must be disposed of through a licensed hazardous waste disposal company, in accordance with local, state, and federal regulations.[11] For materials containing recombinant or synthetic nucleic acids, specific institutional guidelines for biohazardous waste may also apply.[9][12]

Conclusion

References

- (2015, October 24). PERSONAL PROTECTIVE EQUIPMENT FOR ENGINEERED NANOPARTICLES. Environmental Health and Safety.

- Carl ROTH. (n.d.). This compound, 25 g.

- (n.d.). What do the NIH Guidelines for Research Involving Recombinant or Synthetic Nucleic Acid Molecules (NIH Guidelines) mean to me?

- Chemos GmbH & Co.KG. (n.d.).

- Federal Register. (2022, April 28). Screening Framework Guidance for Providers and Users of Synthetic Oligonucleotides.

- Universitat de Barcelona. (n.d.). Basic procedures for action in case of biological emergencies.

- Lab Manager. (n.d.). Six Tips to Help Improve Chemical Hygiene and Chemical Safety.

- GNEE. (2026, January 13). What are the hazards of Dimethylformamide DMF solvent?

- Centers for Disease Control and Prevention. (2024, April 23).

- National Institutes of Health. (2024). Chemical Hygiene Plan.

- National Center for Biotechnology Information. (n.d.).

- International Atomic Energy Agency. (n.d.). Generic Procedures for Medical Response During a Nuclear or Radiological Emergency.

- ResearchGate. (n.d.). Potential Safety Hazards Associated with Using N,N-Dimethylformamide in Chemical Reactions.

- LGC Biosearch Technologies. (2023, October 3). Synthesizing your own oligonucleotides: FAQs.

- USDA ARS. (n.d.). Chemical Hygiene Plan.

- Oak Ridge Institute for Science and Educ

- MDPI. (2023, March 30). Nuclear Waste Disposal.

- (n.d.). EHS Program Manual 5.2 - Waste Disposal Procedure.

- (2013, October 3). Personal protective equipment for preparing toxic drugs. GERPAC.

- CRB Group. (n.d.). Best practices in oligonucleotide manufacturing.

- RAND Corporation. (n.d.). Securing Commercial Nucleic Acid Synthesis.

- (n.d.). Disposing of Biohazardous Materials, Including Recombinant Nucleic Acids SOP.

- Western Kentucky University. (n.d.).

- Environmental Health and Safety. (n.d.).

- (n.d.). 1. Enzymatic Digestion/Base Composition Analysis - 2. Manual Detritylation of Oligonucleotides after Deprotection.

Sources

- 1. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 2. safety.fsu.edu [safety.fsu.edu]

- 3. bellevuecollege.edu [bellevuecollege.edu]

- 4. ehs.weill.cornell.edu [ehs.weill.cornell.edu]

- 5. genomel.org [genomel.org]

- 6. cmu.edu [cmu.edu]

- 7. vumc.org [vumc.org]

- 8. wku.edu [wku.edu]

- 9. med.nyu.edu [med.nyu.edu]

- 10. Basic procedures for action in case of biological emergencies – Comitè de Bioseguretat [ub.edu]

- 11. Laboratory Safety and Chemical Hygiene Plan: Research Safety - Northwestern University [researchsafety.northwestern.edu]

- 12. ehs.unl.edu [ehs.unl.edu]

Methodological & Application

solid-phase RNA synthesis using N2-DMF guanosine phosphoramidite

Application Note: High-Fidelity Solid-Phase RNA Synthesis Using

Executive Summary

The synthesis of high-purity RNA oligonucleotides is frequently bottlenecked by the harsh and lengthy deprotection conditions required for traditional protecting groups (e.g.,

By switching to the DMF-G monomer, researchers can utilize AMA (1:1 Ammonium Hydroxide/Methylamine) for cleavage and base deprotection.[1][2] This reduces the deprotection phase from 16+ hours to 10 minutes , significantly mitigating hydrolytic degradation risks while maintaining high coupling efficiency for G-rich sequences.[1]

Strategic Rationale: Why -DMF?

The Kinetic Bottleneck

In standard RNA synthesis, the exocyclic amine of guanosine is protected by an isobutyryl (iBu) group. Removing this group requires prolonged incubation with ethanolic ammonia or ammonium hydroxide (often 55°C for 16h).[1] These conditions promote:

-

Strand Cleavage: Thermal stress on the phosphodiester backbone.[1]

-

Desilylation Failure: Incomplete removal of base protection can sterically hinder the subsequent 2'-O-TBDMS removal.[1]

The DMF Solution

The dimethylformamidine (DMF) group is more labile than isobutyryl. It is specifically designed to be compatible with AMA , a potent deprotection reagent.[1]

-

Mechanism: The formamidine bond cleaves rapidly via nucleophilic attack by methylamine.[1]

-

Critical Compatibility: To utilize DMF-G, one must pair it with Acetyl-protected Cytidine (Ac-C) .[1] Standard Benzoyl-C (Bz-C) is prone to transamination by methylamine, leading to permanent base modification (

-methylcytosine).[1]

Mechanism of Action & Workflow

The following diagram illustrates the comparative workflow between Standard and Fast (DMF-based) synthesis, highlighting the critical divergence in the deprotection phase.

Figure 1: Comparative workflow showing the time-saving and safety advantages of the DMF/AMA pathway.

Detailed Protocol

Reagent Preparation

-

Phosphoramidite Diluent: Anhydrous Acetonitrile (water content <30 ppm).[1]

-

Concentration: Dissolve

-DMF-G phosphoramidite to 0.1 M .-

Note: DMF-G is slightly more hydrophobic than iBu-G. Ensure complete dissolution by vortexing for 30 seconds longer than A or U amidites.[1]

-

-

Activator: 5-Ethylthio-1H-tetrazole (ETT) (0.25 M) is preferred over BTT for RNA coupling to maximize yield.[1]

Synthesis Cycle Parameters

Do not alter the standard RNA coupling times. The benefit of DMF is in deprotection, not coupling speed.[1]

| Step | Reagent | Time (min) | Notes |

| Detritylation | 3% TCA or DCA in Toluene | ~1.5 | Monitor orange color until clear.[1] |

| Coupling | 0.1M Amidite + Activator | 6.0 - 10.0 | Critical: Do not shorten.[1] RNA sterics require time.[1] |

| Oxidation | 0.02 M Iodine in THF/Pyridine/H2O | 1.0 | Standard oxidation.[1] |

| Capping | Cap A (Ac2O) + Cap B (N-Me-Im) | 1.0 | Essential to prevent deletion sequences.[1] |

Cleavage and Base Deprotection (The "UltraFAST" Method)

This is the critical step where DMF-G enables rapid processing.[1]

Reagents:

-

AMA Solution: Mix Ammonium Hydroxide (30%) and Aqueous Methylamine (40%) in a 1:1 ratio (v/v) .[1][3] Prepare fresh.

Procedure:

-

Cleavage: Syringe 1–2 mL of AMA through the synthesis column. Allow to sit for 5 minutes at Room Temperature (RT).

-

Elution: Flush the column with an additional 1 mL of AMA into a screw-cap vial.

-

Deprotection: Seal the vial tightly. Heat at 65°C for 10 minutes .

-

Alternative (Milder): Incubate at RT for 2 hours (useful for dye-labeled RNA).[1]

-

-

Evaporation: Cool the vial on ice. Evaporate to dryness using a SpeedVac. A white pellet/residue will remain.[1]

2'-O-Desilylation (TBDMS Removal)

The base protecting groups are now gone, but the 2'-TBDMS groups remain.[1][4]

-

Resuspension: Dissolve the pellet in 100 µL anhydrous DMSO.

-

Reagent: Add 125 µL Triethylamine Trihydrofluoride (TEA·3HF) .

-

Incubation: Heat at 65°C for 2.5 hours .

-

Quenching: Add 1 mL Isopropanol or Butanol to precipitate the RNA.

-

Recovery: Centrifuge, decant, and wash with 70% Ethanol.

Troubleshooting & Optimization

G-Rich Aggregation

Guanosine runs (e.g., GGGG) can form G-quadruplexes or aggregates during synthesis, lowering coupling efficiency.[1]

-

Solution: If using DMF-G, the hydrophobicity is slightly different, but aggregation is driven by the base.[1] Use 0.1 M ETT activator and consider a double coupling step for any G-block >3 bases.[1]

Incomplete Deprotection

If Mass Spec shows peaks at M + 153 Da (isobutyryl adduct) or M + 71 Da (DMF adduct? No, DMF is +55, but usually cleaves clean), it indicates insufficient deprotection.[1]

-

Diagnosis: This rarely happens with AMA/65°C. If observed, check the freshness of the Methylamine. Methylamine is volatile; if the concentration drops below 40%, reaction kinetics fail.

Transamination (The "C" Problem)

-